molecular formula C12H16O4 B1326129 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene CAS No. 898759-30-3

5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene

Cat. No.: B1326129
CAS No.: 898759-30-3
M. Wt: 224.25 g/mol
InChI Key: LNBMRPISOPBVCR-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene: is an organic compound characterized by the presence of a benzene ring substituted with a 1,3-dioxolane moiety and two methoxy groups

Mechanism of Action

Doxofylline, which is chemically designated as 7-(1, 3-dioxolan-2-ylmethyl)-theophylline, has a mechanism of action similar to that of theophylline .

Safety and Hazards

For the related compound “(1,3-Dioxolan-2-ylmethyl)magnesium bromide”, it’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s highly flammable and harmful if swallowed .

Future Directions

The development of simple and convenient methods of synthesis of new families of functionalized pyrroles, including those containing highly reactive substituents such as amino, sulfanyl, cyano, acetal, and other groups, is one of the most important problems in the chemistry of pyrroles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dioxolane derivatives with benzene derivatives under specific conditions. One common method includes the use of 2-(bromomethyl)-1,3-dioxolane as an alkylating agent, which reacts with a benzene derivative in the presence of a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dioxolane ring can be reduced under specific conditions to yield diols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted benzene derivatives.

Comparison with Similar Compounds

  • (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide
  • 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide
  • (3-Benzyloxypropyl)triphenylphosphonium bromide

Uniqueness: 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene is unique due to its combination of a dioxolane ring and methoxy groups on a benzene ring. This structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in synthesis and research .

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-13-10-5-9(6-11(8-10)14-2)7-12-15-3-4-16-12/h5-6,8,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBMRPISOPBVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC2OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645873
Record name 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-30-3
Record name 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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